Brevinin-1JDa
Description
Brevinin-1JDa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of amphibians. These peptides are characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide loop formed by a disulfide bridge, which enhances their structural stability and membrane-disruptive activity . The primary sequence of this compound is FLPAVIRVAANVLPTVFCAISKKC, with a molecular weight of 1.279 kDa and an isoelectric point (pI) of 9.5, reflecting its strong cationic nature . Its mechanism of action involves electrostatic interactions with negatively charged bacterial membranes, leading to pore formation and cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPAVIRVAANVLPTVFCAISKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
| Peptide Name | Sequence (N→C) | Molecular Weight (kDa) | pI | MIC (µg/mL) Against: | ||
|---|---|---|---|---|---|---|
| S. aureus | MRSA/MDR S. aureus | E. faecalis | ||||
| This compound | FLPAVIRVAANVLPTVFCAISKKC | 1.279 | 9.5 | 6 | 13 | — |
| Brevinin-1BW | FLPLLAGLAASFLPTIFCKISRKC | 1.192 | 9.5 | 2.38 | 2.38 | 1.19 |
| Brevinin-1TSa | FLGSIVGALASALPSLISKIRN | 1.073 | 11.0 | 25 | 25 | 50 |
| Brevinin-1ISa | FLPGVLRLVTKVGPAVVCAITRNC | 1.104 | 9.7 | 3.1 | 3.1 | — |
| Brevinin-1JDc | FLPAVLRVAAKVVPTVFCLISKKC | 1.333 | 9.85 | 6 | 3 | — |
| Brevinin-1GHa | FLGAVLKVAGKLVPAAICKISKKC | 1.054 | 9.9 | 2 | 4 | 8 |
| Brevinin-1GHd | FLGALFKVASKLVPAAICSISKKC | 1.108 | 9.7 | 2 | 4 | — |
Key Observations:
Potency Against S. aureus :
- This compound (MIC = 6 µg/mL) is less potent than Brevinin-1BW (2.38 µg/mL) and Brevinin-1GHa (2 µg/mL). This disparity correlates with variations in hydrophobic residue distribution. For example, Brevinin-1GHa contains a higher proportion of Leu and Val, enhancing membrane interaction .
Activity Against MRSA :
- This compound exhibits moderate efficacy (MIC = 13 µg/mL), outperforming Brevinin-1TSa (25 µg/mL) but underperforming compared to Brevinin-1JDc (3 µg/mL). The latter’s shorter hydrophobic tail may improve penetration into drug-resistant strains .
Structural Determinants :
- C-Terminal Modifications : Brevinin-1JDc, which shares 85% sequence identity with this compound but differs in two residues (V→L and A→K), demonstrates superior MRSA activity. This highlights the role of residue-specific interactions in enhancing potency.
- Disulfide Bridge : All analogs retain the C-terminal loop, but Brevinin-1TSa (lacking the loop) shows markedly reduced efficacy, underscoring its importance .
Discussion of Research Findings
- Charge and Hydrophobicity Balance : this compound’s moderate activity may stem from suboptimal charge density (pI = 9.5) compared to Brevinin-1JDc (pI = 9.85). Higher positive charge improves binding to anionic bacterial membranes.
- Clinical Potential: this compound’s stability due to its disulfide bridge makes it a candidate for further optimization, though its narrow spectrum requires addressing via sequence engineering.
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